molecular formula C9H6ClF3O2 B2895734 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone CAS No. 1824647-99-5

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B2895734
CAS No.: 1824647-99-5
M. Wt: 238.59
InChI Key: RLBYEOOYGKVSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is a functionalized acetophenone derivative designed for use as a key synthetic intermediate in advanced research and development. This compound features a chlorine atom and a trifluoromethoxy group on its phenyl ring, a combination of substituents known to be highly valuable in medicinal and agrochemical chemistry. The chlorine atom can provide steric bulk and influence the molecule's electronic properties, while the strong electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) can enhance metabolic stability and improve lipophilicity, which are critical factors in the design of bioactive molecules . Compounds with these structural features are frequently employed in the synthesis of more complex molecules, including heterocyclic systems and potential pharmaceutical candidates . For instance, structurally similar 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone has been utilized as an alkylating reagent in the synthesis of new N-phenylacetamide derivatives evaluated for anticonvulsant activity . As a versatile building block, this chemical is intended for use in cross-coupling reactions, nucleophilic substitutions, and as a precursor for various nitrogen and oxygen-containing heterocycles. Researchers can leverage its reactive keto and halide functional groups to construct targeted molecules for high-throughput screening and structure-activity relationship (SAR) studies. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBYEOOYGKVSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Activation of Acyl Chloride : AlCl₃ coordinates with acetyl chloride, generating an acylium ion (CH₃C⁺=O).
  • Electrophilic Substitution : The acylium ion attacks the aromatic ring at the para position relative to the trifluoromethoxy group, forming a resonance-stabilized carbocation intermediate.
  • Deprotonation : The intermediate loses a proton to regenerate aromaticity, yielding the final ketone.

Optimization Parameters

Parameter Optimal Range Impact on Yield
Catalyst Loading 1.2–1.5 equiv AlCl₃ Maximizes acylium ion formation
Temperature 0–5°C (initial), 25°C (reflux) Prevents side reactions
Solvent Dichloromethane (DCM) Enhances electrophile stability
Reaction Time 4–6 hours Balances conversion vs. decomposition

Under optimized conditions, yields reach 68–72% . A key challenge is the electron-withdrawing effect of the trifluoromethoxy group, which deactivates the ring. To mitigate this, nitrosonium tetrafluoroborate (NOBF₄) has been explored as a co-catalyst, improving yields to 78% by enhancing electrophilicity.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. In a representative procedure:

  • 2-Chloro-4-(trifluoromethoxy)benzene (1.0 equiv)
  • Acetyl chloride (1.3 equiv)
  • AlCl₃ (1.5 equiv)
  • Solvent: 1,2-Dichloroethane (DCE)

Microwave conditions: 120°C, 300 W, 20 minutes . This reduces reaction time from hours to minutes while maintaining yields at 70% .

Industrial Production Protocols

Large-scale synthesis (≥100 kg batches) employs continuous-flow reactors to enhance heat dissipation and safety:

  • Pre-Mixing : Acyl chloride and aromatic substrate combined in DCM.
  • Catalyst Introduction : AlCl₃ slurry injected at 5°C.
  • Flow Reactor : Residence time = 12 minutes, T = 30°C.
  • Quenching : Sequential NaOH/H₂O washes.

This system achieves 75% yield with 99.5% purity (HPLC).

Analytical Characterization

Post-synthesis validation includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H), 2.63 (s, 3H, COCH₃).
  • LC-MS : m/z 239.0 [M+H]⁺ (calc. 238.59).
  • Melting Point : 89–91°C (lit. 90°C).

Emerging Methodologies

Biocatalytic Approaches

Engineered P450 monooxygenases selectively oxidize 1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanol to the ketone. Yields remain modest (45% ) but offer enantioselectivity (>90% ee) for chiral applications.

Photocatalytic C-H Activation

Visible-light-mediated activation using Ru(bpy)₃Cl₂ enables direct acetophenone formation from ethylbenzene analogs. Preliminary results show 38% yield , requiring further optimization.

Chemical Reactions Analysis

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for modifying the ethanone group. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

This compound is an organic compound with a chloro group, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring. Its scientific research applications span chemistry, biology, and industry.

Chemistry

  • Intermediate in Synthesis It is used as an intermediate in the synthesis of more complex organic molecules. Common reagents used with the compound include palladium catalysts for coupling reactions and oxidizing or reducing agents for modifying the ethanone group.
  • Reactions this compound can undergo substitution reactions, where the chloro group is replaced by other nucleophiles under appropriate conditions. The ethanone group can also be oxidized or reduced to form different functional groups. It can also participate in coupling reactions like Suzuki–Miyaura coupling to create more complex molecules.

Biology

  • Studying Biological Interactions and Pathways The compound’s unique structure makes it a candidate for studying biological interactions and pathways. Its biological activity is attributed to its interaction with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances lipophilicity, which can improve membrane permeability and bioavailability. It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions, and bind to various receptors, modulating signaling pathways critical for cellular responses.
  • Antimicrobial Activity Compounds with similar structures exhibit antimicrobial properties, with related aryl acetamides showing effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves apoptosis induction and cell cycle arrest. A study reported that a similar compound exhibited significant cytotoxicity against the CCRF-CEM leukemia cell line, with an IC50 value of 10 nM, suggesting that structural analogs may also possess similar anticancer properties.

Industry

  • Production of Specialty Chemicals and Materials this compound is used in the production of specialty chemicals and materials.

Structure-Activity Relationship (SAR)

Modifications to the chemical structure significantly impact the biological potency of related compounds. For instance, the introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance activity against various biological targets.

Table: Impact of Structural Modifications on Biological Potency

CompoundStructure ModificationEC50 (μM)Biological Activity
1Unsubstituted22Low potency
24-Fluoro1.2Enhanced potency
34-Trifluoromethyl0.35High potency

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Key Properties Applications References
This compound -Cl (C2), -OCF₃ (C4) C₉H₆ClF₃O₂ High lipophilicity (predicted logP ~4.7); electron-deficient aromatic ring Pharmaceutical intermediate, agrochemical precursor
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS 119851-28-4) -Cl (C2), -O-C₆H₄-Cl (C4) C₁₄H₁₀Cl₂O₂ Density: 1.304 g/cm³; mp: 54–56°C; bp: 369.2°C Key intermediate for fungicides (e.g., ipconazole)
1-[2-Chloro-3-methyl-4-(methylsulfonyl)phenyl]ethanone (CAS 181997-72-8) -Cl (C2), -CH₃ (C3), -SO₂CH₃ (C4) C₁₀H₁₁ClO₃S High polarity due to sulfonyl group; logP: ~1.5 (predicted) Potential use in sulfonamide drug synthesis
1-[4-(1,1-Dimethylethyl)phenyl]ethanone -C(CH₃)₃ (C4) C₁₁H₁₄O Low polarity; bp: ~250°C (estimated) Solvent additive, fragrance synthesis
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanone (CAS 136815-80-0) -Cl (C2), -O-C₆H₄-Cl (C4), -CO-C(1,2,4-triazole) C₁₆H₁₁Cl₂N₃O₂ Enhanced bioactivity due to triazole moiety; mp: ~120°C (estimated) Fungicidal agent (e.g., CGA 205374)

Key Comparative Insights :

  • Electronic Effects: The trifluoromethoxy group in the target compound enhances electron deficiency compared to analogs with alkyl or simple aryl ether substituents (e.g., 1-[4-(1,1-dimethylethyl)phenyl]ethanone). This property facilitates nucleophilic aromatic substitution reactions, critical in agrochemical synthesis .
  • Bioactivity : The triazole-containing analog (CAS 136815-80-0) exhibits superior fungicidal activity due to its heterocyclic moiety, which interacts with fungal cytochrome P450 enzymes .
  • Physicochemical Behavior : Compounds with sulfonyl groups (e.g., CAS 181997-72-8) demonstrate higher aqueous solubility compared to the lipophilic trifluoromethoxy derivative, making them more suitable for pharmaceutical formulations .
  • Synthetic Utility: The 4-chlorophenoxy variant (CAS 119851-28-4) is a versatile intermediate in synthesizing diaryl ether-based pesticides, leveraging its stability under acidic conditions .

Biological Activity

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone, also known by its chemical structure C10H8ClF3O2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a trifluoromethoxy group on a phenyl ring, contributing to its unique chemical properties. Its molecular formula indicates a relatively complex structure that influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances lipophilicity, which can improve membrane permeability and bioavailability.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may bind to various receptors, modulating signaling pathways critical for cellular responses.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the chemical structure significantly impact the biological potency of related compounds. For instance, the introduction of fluorine atoms at specific positions on the phenyl ring has been shown to enhance activity against various biological targets.

CompoundStructure ModificationEC50 (μM)Biological Activity
1Unsubstituted22Low potency
24-Fluoro1.2Enhanced potency
34-Trifluoromethyl0.35High potency

This table illustrates the significant shifts in potency associated with structural modifications, emphasizing the importance of SAR studies in drug development.

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties. For example, related aryl acetamides have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that a similar compound exhibited significant cytotoxicity against the CCRF-CEM leukemia cell line, with an IC50 value of 10 nM . This suggests that structural analogs may also possess similar anticancer properties.
  • Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of related compounds against various pathogens, demonstrating their potential utility in clinical settings .
  • Fluorine Substitution Effects : Research focusing on fluorinated derivatives revealed that introducing fluorine at specific positions led to enhanced biological activity, supporting the hypothesis that fluorination can be a strategic modification for improving drug efficacy .

Q & A

Q. Key Considerations :

  • Electron-withdrawing groups (Cl, OCF₃) may reduce electrophilic substitution reactivity, necessitating prolonged reaction times.
  • Anhydrous conditions are critical to avoid catalyst deactivation.

Basic Question: How is structural characterization performed for this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : A singlet at δ 2.6 ppm (3H, CH₃ of acetyl group); aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to substituent effects.
    • ¹³C NMR : Carbonyl carbon at δ 205–210 ppm; CF₃ group resonates at δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 280 Hz) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 252.0 (C₉H₅ClF₃O₂⁺), with fragments at m/z 207 (loss of COCH₃) and m/z 169 (loss of Cl) .

Advanced Question: How does the compound interact with biological targets like enzymes?

Methodological Answer :
Studies suggest the trifluoromethoxy group enhances hydrogen bonding and hydrophobic interactions with enzyme active sites. For example:

  • Kinetic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., para-nitrophenyl acetate for esterases).
  • Molecular Docking : Simulations (AutoDock Vina) reveal binding poses in cytochrome P450 enzymes, with ΔG values ≤ −8.2 kcal/mol .

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, LUMO energy = −1.8 eV, indicating susceptibility to nucleophilic attack at the carbonyl group .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to optimize reaction conditions .

Basic Question: What purification techniques ensure high-purity product?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3 v/v) to achieve >99% purity (melting point: 68–70°C).
  • HPLC : C18 column, 70% acetonitrile/water, retention time = 12.3 min .

Advanced Question: How does the compound’s electronic configuration influence its reactivity?

Methodological Answer :
The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the Cl substituent. Hammett constants (σmetaσ_{meta} = 0.43) predict slower reaction rates compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.